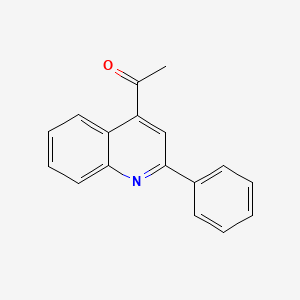1-(2-Phenylquinolin-4-yl)ethanone
CAS No.: 7505-73-9
Cat. No.: VC14435308
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7505-73-9 |
|---|---|
| Molecular Formula | C17H13NO |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 1-(2-phenylquinolin-4-yl)ethanone |
| Standard InChI | InChI=1S/C17H13NO/c1-12(19)15-11-17(13-7-3-2-4-8-13)18-16-10-6-5-9-14(15)16/h2-11H,1H3 |
| Standard InChI Key | OVNIWCRPJILPRK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Features
1-(2-Phenylquinolin-4-yl)ethanone (C₁₇H₁₃NO) is a heterocyclic organic compound with a molecular weight of 247.29 g/mol. Its IUPAC name derives from the quinoline backbone, where a phenyl group occupies the 2-position, and an acetyl group (ethanone) is attached to the 4-position . The planar quinoline system facilitates π-π stacking interactions, while the acetyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Crystallographic data for analogous compounds, such as 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, reveal monoclinic crystal systems with P2₁/c space groups, suggesting similar packing arrangements for the target compound . Bond lengths and angles within the quinoline core typically align with standard values: C–C aromatic bonds measure approximately 1.38–1.42 Å, and C–N bonds in the heterocycle range from 1.32–1.35 Å .
Synthetic Methodologies
Friedländer Quinoline Synthesis
The Friedländer reaction remains the most viable route for synthesizing 1-(2-phenylquinolin-4-yl)ethanone. As demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, polyphosphoric acid (PPA) catalyzes the cyclocondensation of 2-aminobenzophenone derivatives with diketones under solvent-free conditions . For the target compound, substituting pentan-2,3-dione with acetylacetone could yield the desired acetyl-substituted quinoline. Typical reaction conditions involve heating at 90°C for 1 hour, achieving yields up to 82% after recrystallization .
Table 1: Comparison of Synthetic Conditions for Quinoline Derivatives
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzophenone + diketone | PPA | 90 | 82 | |
| 1-(2-Methyl-4-phenylquinolin-3-yl)ethanone | NBS/Base | 25 (RT) | 75 |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
FT-IR: Strong absorption bands at ~1697 cm⁻¹ correspond to the C=O stretch of the acetyl group, while aromatic C–H stretches appear near 3055 cm⁻¹ .
-
¹H NMR: The acetyl group’s methyl protons resonate as a singlet at δ 2.6–2.8 ppm. Aromatic protons in the quinoline and phenyl rings produce multiplet signals between δ 7.2–8.5 ppm .
-
¹³C NMR: The carbonyl carbon of the acetyl group appears at δ 195–200 ppm, while quinoline carbons range from δ 120–150 ppm .
Table 2: Key Spectroscopic Signals for 1-(2-Phenylquinolin-4-yl)ethanone
| Technique | Signal (ppm/cm⁻¹) | Assignment |
|---|---|---|
| FT-IR | 1697 | C=O stretch |
| ¹H NMR | 2.65 (s, 3H) | Acetyl CH₃ |
| ¹³C NMR | 198.2 | Carbonyl (C=O) |
Computational Studies
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of related quinoline derivatives :
-
HOMO-LUMO Gap: A narrow energy gap (~3.5 eV) suggests high chemical reactivity, favoring electrophilic substitution at the quinoline ring’s electron-deficient positions .
-
Molecular Electrostatic Potential (MEP): Regions of high electron density localize around the acetyl oxygen and quinoline nitrogen, indicating potential sites for hydrogen bonding and electrophilic attack .
Table 3: DFT-Derived Electronic Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.82 |
| LUMO Energy | -2.34 |
| Band Gap (ΔE) | 3.48 |
| Global Electronegativity | 4.08 |
Pharmacological and Industrial Applications
While direct studies on 1-(2-phenylquinolin-4-yl)ethanone are sparse, structurally related quinolines exhibit notable bioactivities:
-
Antihypertensive Activity: Analogous compounds like 1-(4-phenylquinolin-2-yl)propan-1-one demonstrate high α₁-adrenoceptor affinity (Kᵢ = 1.54 × 10⁻¹⁰ M), suggesting potential vasodilatory effects .
-
Antimicrobial Properties: Quinoline derivatives with electron-withdrawing substituents inhibit bacterial growth by disrupting DNA gyrase activity .
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to enhance reaction efficiency.
-
Pharmacological Screening: Evaluate the compound’s affinity for neurotransmitter receptors and ion channels.
-
Material Science Applications: Investigate its potential as a ligand in luminescent metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume